6-(Trifluoromethyl)piperidin-2-one

Catalog No.
S3305581
CAS No.
1394040-82-4
M.F
C6H8F3NO
M. Wt
167.131
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)piperidin-2-one

CAS Number

1394040-82-4

Product Name

6-(Trifluoromethyl)piperidin-2-one

IUPAC Name

6-(trifluoromethyl)piperidin-2-one

Molecular Formula

C6H8F3NO

Molecular Weight

167.131

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)

InChI Key

DIJXEGUOBRBICZ-UHFFFAOYSA-N

SMILES

C1CC(NC(=O)C1)C(F)(F)F

Solubility

not available

6-(Trifluoromethyl)piperidin-2-one is a piperidine derivative characterized by the presence of a trifluoromethyl group at the sixth position of the piperidine ring. Its chemical formula is C₆H₈F₃NO, and it has a molecular weight of approximately 167.13 g/mol . The trifluoromethyl group is known for its electron-withdrawing properties and can significantly influence the compound's reactivity and biological activity.

Synthesis and Characterization

-(Trifluoromethyl)piperidin-2-one (also known as 6-(CF3)piperidin-2-one) is a heterocyclic organic compound. Studies have explored various methods for its synthesis, including:

  • Cyclization of N-Boc-5-aminopentanoic acid with trifluoroacetic anhydride [].
  • Reductive amination of 6-hydroxypiperidin-2-one with trifluoroacetaldehyde [].

These studies also involve characterization of the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications in Medicinal Chemistry

Research has investigated the potential of 6-(trifluoromethyl)piperidin-2-one as a building block for the synthesis of medicinally relevant molecules. Its structure incorporates a piperidine ring, a common scaffold found in numerous bioactive compounds [].

Studies have explored its use as a precursor for the synthesis of:

  • Inhibitors of Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers and autoimmune diseases [].
  • Selective ligands for the nicotinic acetylcholine receptor, which plays a role in the nervous system and neuromuscular transmission [].
Typical of piperidine derivatives. Notable reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic attacks, leading to the formation of various derivatives.
  • Aza Diels-Alder Reactions: This reaction can yield substituted piperidines with high diastereoselectivity .
  • Trifluoromethylation: The introduction of trifluoromethyl groups into other substrates can be achieved through nucleophilic trifluoromethylation techniques .

6-(Trifluoromethyl)piperidin-2-one exhibits significant biological activity, primarily due to its structural characteristics. Compounds containing trifluoromethyl groups have been associated with various pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains.
  • Antidepressant Effects: Research indicates that piperidine derivatives can act as triple reuptake inhibitors, influencing neurotransmitter levels in the brain .
  • Potential as Analgesics: Studies have highlighted the analgesic properties of certain piperidine derivatives .

Several synthetic pathways exist for producing 6-(trifluoromethyl)piperidin-2-one:

  • Nucleophilic Trifluoromethylation: This method involves the reaction of piperidinic precursors with trifluoromethylating agents to introduce the trifluoromethyl group.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization under acidic or basic conditions can yield the desired piperidine structure .
  • Intramolecular Mannich Reaction: This approach utilizes imines formed from aldehydes and amines, leading to cyclic structures including piperidines .

The applications of 6-(trifluoromethyl)piperidin-2-one are diverse:

  • Pharmaceutical Development: Its derivatives are explored for potential use in drug formulations targeting various diseases.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The unique properties imparted by the trifluoromethyl group may find utility in developing advanced materials .

Several compounds share structural similarities with 6-(trifluoromethyl)piperidin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Trifluoromethyl)piperidin-2-oneTrifluoromethyl group at position 5Different position of trifluoromethyl group affects reactivity
1-(Trifluoromethyl)pyrrolidin-2-onePyrrolidine ring structureSmaller ring size may lead to different biological activities
4-(Trifluoromethyl)morpholineMorpholine ring structureExhibits different solubility and permeability properties
3-(Trifluoromethyl)anilineAniline derivativePotentially different pharmacological profiles

These compounds highlight the versatility and unique characteristics imparted by the trifluoromethyl group within various nitrogen-containing heterocycles.

XLogP3

1.1

Dates

Modify: 2023-08-19

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